molecular formula C8H9NO2S B7806927 4-Hydroxy-3-methoxythiobenzamide

4-Hydroxy-3-methoxythiobenzamide

Cat. No. B7806927
M. Wt: 183.23 g/mol
InChI Key: PEBRLGGSVAUIHU-UHFFFAOYSA-N
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Description

4-Hydroxy-3-methoxythiobenzamide is a useful research compound. Its molecular formula is C8H9NO2S and its molecular weight is 183.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Hydroxy-3-methoxythiobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-3-methoxythiobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Environmental Impact and Reproductive Toxicity

4-Hydroxy-3-methoxythiobenzamide and related compounds, such as hydroxy-4-methoxybenzophenone, have been studied for their environmental presence and potential impact on reproduction. Research indicates that these compounds, commonly found in skincare products and as food additives, can be detected in human biological fluids and tissues, raising concerns about their reproductive toxicity. For example, exposure to high levels of these compounds has been linked to changes in birth weight and gestational age in humans, as well as adverse reproductive effects in animals (Ghazipura et al., 2017).

2. Pharmacological Properties

Compounds structurally similar to 4-Hydroxy-3-methoxythiobenzamide, such as hydroxy-4-methoxycanthin-6-one, have been the subject of pharmacokinetic and bioavailability studies. These studies focus on understanding the absorption, distribution, metabolism, and excretion of these compounds to inform their potential therapeutic applications (Li et al., 2020).

3. Role in Photodynamic Therapy

4-Hydroxy-3-methoxythiobenzamide and related compounds have been investigated for their potential in photodynamic therapy, particularly in the treatment of cancer. These studies explore how these compounds, when exposed to light, can produce cytotoxic effects that may be harnessed for therapeutic purposes (Pişkin et al., 2020).

4. Potential Anti-Inflammatory Effects

Research has shown that compounds like 4-methoxy-5-hydroxycanthin-6-one, which have structural similarities to 4-Hydroxy-3-methoxythiobenzamide, exhibit significant anti-inflammatory effects. These properties suggest potential therapeutic applications for inflammatory diseases, including arthritis (Fan et al., 2013).

properties

IUPAC Name

4-hydroxy-3-methoxybenzenecarbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c1-11-7-4-5(8(9)12)2-3-6(7)10/h2-4,10H,1H3,(H2,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEBRLGGSVAUIHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=S)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-3-methoxythiobenzamide

Synthesis routes and methods

Procedure details

A solution of 4-hydroxy-3-methoxybenzonitrile (15.0 g, 0.1 mol) in DMF (150 mL) was treated with a slow flow of gaseous hydrogen sulfide for 30 minutes at rt. Diethyl amine (15.6 mL, 11.0 g, 0.15 mol) was added and the solution was heated at 70° C. for 4 h. The solution was cooled to rt and the residual H2S was removed by passing argon through the solution for 30 minutes. The solvent was evaporated under reduced pressure and the residue was filtered through a plug of silica, followed by washing with EtOAc. Removal of the solvent resulted in a crude brown oil, which was used in the next step without further purification.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
15.6 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.